molecular formula C15H14N2O B11868284 2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 83800-93-5

2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11868284
CAS No.: 83800-93-5
M. Wt: 238.28 g/mol
InChI Key: IZRZUJFPYGNHRH-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. This compound features a quinazolinone core structure with a methylphenyl (m-tolyl) substituent at the 2-position. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates or carbodiimides, followed by cyclization to form the quinazolinone core. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the quinazolinone core.

Scientific Research Applications

2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(1H)-one: Similar structure but with a phenyl group instead of a methylphenyl group.

    2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    2-(o-Tolyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness

2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring (meta position) can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

83800-93-5

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18)

InChI Key

IZRZUJFPYGNHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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